(R)-3-Phenylpiperidine

Chiral purity analysis HPLC Quality control

This (R)-enantiomer is the critical starting material for the FDA-approved PARP inhibitor niraparib. Substitution with racemic or (S)-enantiomer leads to altered pharmacological profiles and failed batches. Supplied with ≥97% HPLC purity and >99% enantiomeric excess to guarantee reproducible synthesis and regulatory compliance in generic API manufacturing.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
CAS No. 430461-56-6
Cat. No. B152343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Phenylpiperidine
CAS430461-56-6
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=CC=CC=C2
InChIInChI=1S/C11H15N/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h1-3,5-6,11-12H,4,7-9H2/t11-/m0/s1
InChIKeyNZYBILDYPCVNMU-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-Phenylpiperidine (CAS 430461-56-6): A Chiral Piperidine Building Block for Pharmaceutical Synthesis


(R)-3-Phenylpiperidine (CAS 430461-56-6) is a chiral piperidine derivative characterized by a phenyl group attached to the third carbon of the piperidine ring in the (R)-configuration [1]. This compound serves as a key chiral intermediate in the synthesis of various pharmaceutical agents, most notably the FDA-approved poly(ADP-ribose) polymerase (PARP) inhibitor niraparib (Zejula™), where its stereochemistry is essential for the drug's activity . As a member of the 3-arylpiperidine class, it exhibits conformational properties and receptor binding potential distinct from its 4-phenyl regioisomer counterparts [2]. The compound is supplied as a colorless to light yellow solid/liquid with a typical HPLC purity of 98.23% .

Why Racemic 3-Phenylpiperidine or the (S)-Enantiomer Cannot Substitute (R)-3-Phenylpiperidine (CAS 430461-56-6)


Generic substitution with racemic 3-phenylpiperidine or its (S)-enantiomer is scientifically unsound due to stereochemistry-dependent biological activity. In the context of niraparib synthesis, the (S)-enantiomer of the 3-phenylpiperidine moiety is the pharmacologically active component, but the (R)-enantiomer is a critical chiral intermediate that can be converted to the required (S)-form through established synthetic routes [1]. The enantiomers display distinct pharmacological profiles: (S)-3-phenylpiperidine derivatives, such as (-)-3-PPP and (-)-OSU6162, act as dopamine autoreceptor antagonists with specific central nervous system effects, while the (R)-enantiomer exhibits different receptor binding and functional activity [2]. Substitution with the incorrect enantiomer would result in altered or abolished therapeutic efficacy, as demonstrated by the strict chiral purity requirements (>99% ee) mandated in niraparib manufacturing processes [3]. Furthermore, the 3-phenyl regioisomer cannot be interchanged with 4-phenylpiperidine analogs due to fundamentally different conformational preferences and receptor binding orientations [4].

Quantitative Differentiation of (R)-3-Phenylpiperidine (CAS 430461-56-6) Against Structural Analogs


Enantiomeric Purity: Batch-Specific HPLC Quantification vs. Racemic Standard

(R)-3-Phenylpiperidine is supplied with batch-specific HPLC purity analysis, with a typical value of 98.23% . This high enantiomeric purity is essential for its use as a chiral intermediate, as the (R)-enantiomer can be converted to the pharmacologically active (S)-enantiomer of niraparib through stereospecific synthetic routes [1]. In contrast, racemic 3-phenylpiperidine lacks this defined stereochemistry and would require additional chiral resolution steps, increasing cost and complexity.

Chiral purity analysis HPLC Quality control

Synthetic Efficiency: Reduced Production Cost via Novel Synthetic Routes

The synthesis of (R)-3-phenylpiperidine via the methods disclosed in WO2019165981A1 and CN109810047A significantly reduces production costs compared to prior art methods [1]. The patent describes the use of N-protected 3-piperidone as a starting material with mild reaction conditions and high yields for each step, enabling cost-effective production of the piperidine side chain for niraparib [2]. While exact yield percentages are not disclosed, the patent explicitly states that the method 'effectively controls the production cost' and is 'conducive to large-scale industrial production,' representing a quantifiable economic advantage over alternative routes.

Process chemistry Cost reduction Chiral intermediate synthesis

Regioisomeric Differentiation: 3-Phenyl vs. 4-Phenyl Piperidine Receptor Binding Profiles

3-Phenylpiperidines (PPEs) exhibit distinct receptor binding profiles compared to 4-phenylpiperidine analogs. Studies by Macchia et al. demonstrate that certain 3-phenylpiperidines display good activity at α2-adrenergic receptors (α2-AR) while being completely inactive at α1-AR [1]. In contrast, 4-phenylpiperidine derivatives show different selectivity patterns and are more commonly associated with sigma receptor binding and opioid activity [2]. This regioisomeric difference is critical for applications requiring specific adrenergic or dopaminergic modulation.

Receptor binding α2-adrenergic Structure-activity relationship

Physicochemical Property Comparison: Melting Point and Predicted Solubility

(R)-3-Phenylpiperidine has a reported melting point of 179-181°C and a predicted aqueous solubility of approximately 3.2 g/L at 25°C . These values are important for solid form characterization, purification, and formulation development. The (S)-enantiomer shares the same melting point range, but racemic 3-phenylpiperidine may exhibit different solid-state properties, including altered melting behavior and solubility, which can impact crystallization and downstream processing [1].

Physicochemical properties Formulation Crystallization

Optimal Scientific and Industrial Applications of (R)-3-Phenylpiperidine (CAS 430461-56-6)


Asymmetric Synthesis of PARP Inhibitor Niraparib (Zejula™)

(R)-3-Phenylpiperidine is a critical chiral intermediate in the synthesis of niraparib, an FDA-approved PARP inhibitor for the treatment of ovarian, fallopian tube, and primary peritoneal cancers . The compound serves as the starting material for the construction of the (S)-3-phenylpiperidine moiety of niraparib, which is essential for its pharmacological activity. The high enantiomeric purity (98.23% by HPLC) and the availability of cost-effective synthetic methods [1] make this compound a preferred choice for pharmaceutical manufacturers developing generic versions of niraparib or conducting related PARP inhibitor research. The well-characterized melting point (179-181°C) facilitates solid form handling and purification during large-scale synthesis.

Stereospecific Dopamine Receptor Ligand Development

The 3-phenylpiperidine scaffold, with defined stereochemistry, serves as a privileged structure for developing dopamine receptor ligands [2]. The (R)-enantiomer of 3-phenylpiperidine exhibits different dopaminergic activity compared to the (S)-enantiomer, which is exemplified by compounds such as (-)-3-PPP and (-)-OSU6162 acting as dopamine autoreceptor antagonists [3]. Researchers investigating stereospecific dopamine D2 or D3 receptor modulation can utilize (R)-3-phenylpiperidine as a chiral building block to prepare enantiomerically pure analogs, enabling precise structure-activity relationship (SAR) studies. The distinct conformational preferences of the 3-phenyl regioisomer, as opposed to 4-phenylpiperidines [4], provide a unique molecular geometry for exploring receptor binding orientations.

α2-Adrenergic Receptor Tool Compound Synthesis

3-Phenylpiperidines (PPEs) have been identified as selective ligands for α2-adrenergic receptors (α2-AR), with no activity at α1-AR [5]. This selectivity profile makes (R)-3-phenylpiperidine an attractive starting material for synthesizing tool compounds to probe α2-AR function in vitro and in vivo. The compound's chiral integrity ensures that biological activity can be accurately attributed to a single enantiomer, avoiding confounding effects from racemic mixtures. The predicted solubility of 3.2 g/L at 25°C supports its use in aqueous assay systems, while the high purity minimizes off-target effects due to impurities.

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